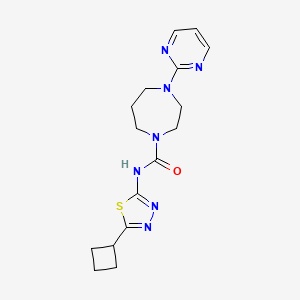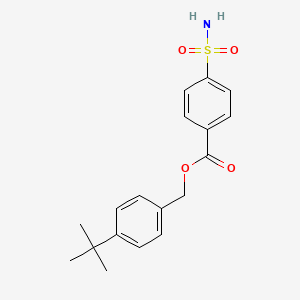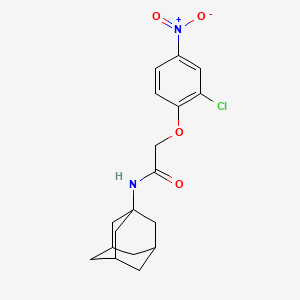
N-(4-methoxy-3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Descripción general
Descripción
N-(4-methoxy-3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as MNBD, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. MNBD belongs to the family of benzodioxine derivatives and has shown promising results in various research studies.
Mecanismo De Acción
N-(4-methoxy-3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide exerts its pharmacological effects through various mechanisms of action. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory response and tumor growth. This compound has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce the activity of certain enzymes involved in the inflammatory response, and induce apoptosis in cancer cells. This compound has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxy-3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. This compound has also shown promising results in various research studies, indicating its potential as a therapeutic agent. However, this compound also has some limitations for use in lab experiments. It may exhibit toxicity at higher concentrations, and its pharmacokinetic properties may need to be optimized for use in vivo.
Direcciones Futuras
There are several future directions for research on N-(4-methoxy-3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. Further studies are needed to elucidate its mechanisms of action and to optimize its pharmacokinetic properties for use in vivo. This compound may also have potential applications in the treatment of other diseases, such as autoimmune disorders and infectious diseases. Additionally, this compound may be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
In conclusion, this compound is a synthetic compound that has shown promising results in various research studies. It has potential applications in drug discovery and development, particularly in the areas of anti-inflammatory, anti-cancer, and neurological disorders. Further research is needed to fully elucidate its mechanisms of action and to optimize its pharmacokinetic properties for use in vivo. This compound may also have potential applications in the treatment of other diseases and may be used as a lead compound for the development of new drugs.
Aplicaciones Científicas De Investigación
N-(4-methoxy-3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has shown promising results in various research studies, including anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(4-methoxy-3-nitrophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c1-22-13-5-3-11(9-12(13)18(20)21)17-16(19)10-2-4-14-15(8-10)24-7-6-23-14/h2-5,8-9H,6-7H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRNCGCFIXZYSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCCO3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(2-chlorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4408250.png)
![N-[2-(difluoromethoxy)phenyl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4408255.png)

![N-(3-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4408274.png)
![2,6-dimethyl-4-{2-[(4-methylphenyl)thio]ethyl}morpholine hydrochloride](/img/structure/B4408284.png)


![2-[(4-bromophenyl)thio]-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B4408310.png)
![4-{3-[3-(trifluoromethyl)phenoxy]propyl}morpholine hydrochloride](/img/structure/B4408311.png)
![2-methoxy-3-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4408313.png)
![ethyl 4-[3-(allyloxy)benzoyl]-1-piperazinecarboxylate](/img/structure/B4408318.png)
![N-(3-bromophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4408319.png)
![N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4408322.png)
